tert-butyl N-(3-aminobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-aminobutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-aminobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 3-aminobutan-2-ol under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-aminobutan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-aminobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be used in the study of enzyme mechanisms and protein interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be used in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-aminobutan-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
- tert-Butyl N-[(3R)-piperidin-3-yl]carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl N-(3-aminobutan-2-yl)carbamate is unique in its structure and reactivity compared to similar compounds. Its specific functional groups and molecular configuration make it suitable for certain applications that other compounds may not be able to achieve .
Properties
IUPAC Name |
tert-butyl N-(3-aminobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-6(10)7(2)11-8(12)13-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUICJLZUPZOTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334494-06-2 |
Source
|
Record name | tert-butyl N-(3-aminobutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.